1-benzylpyrrolidine-2,5-dicarboxylic Acid

Description

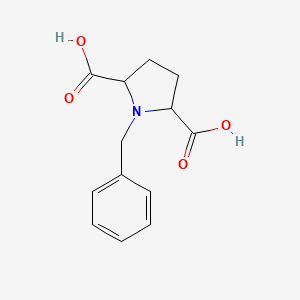

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrrolidine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREMUNONTQIPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403586 | |

| Record name | 1-benzylpyrrolidine-2,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433933-93-8, 52321-07-0 | |

| Record name | 1-benzylpyrrolidine-2,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-benzylpyrrolidine-2,5-dicarboxylic acid physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzylpyrrolidine-2,5-dicarboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies, offering both established data and validated protocols for properties that require empirical determination. The compound, a substituted proline analog, serves as a versatile scaffold in synthetic and medicinal chemistry, particularly in the development of novel therapeutics.[1] Understanding its fundamental properties—such as solubility, acid-base behavior (pKa), thermal stability, and spectroscopic signature—is paramount for its effective handling, reaction optimization, and rational drug design. This guide synthesizes available data with field-proven experimental designs to create a self-validating resource for laboratory professionals.

Core Compound Identity and Significance

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a central pyrrolidine ring N-substituted with a benzyl group and C-substituted with two carboxylic acid moieties. The stereochemistry of the carboxylic acid groups, typically cis or trans, is a critical determinant of its three-dimensional conformation and subsequent biological activity. The cis-(2S,5R) isomer is a commonly referenced form.[2]

Caption: 2D structure of this compound.

Significance in Medicinal and Synthetic Chemistry

The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. This compound serves as a constrained dicarboxylic amino acid analog. Its derivatives are explored for their potential to interact with neurotransmitter systems, suggesting applications in treating neurological disorders.[1] The benzyl group provides a handle for further synthetic modification and can contribute to hydrophobic interactions in biological targets, while the two carboxylic acid groups offer sites for amide bond formation, esterification, or salt formation to modulate solubility and pharmacokinetic properties.[1] The compound is often synthesized via the hydrolysis of its corresponding diethyl ester.[1][2]

Core Physicochemical Properties

The utility of a chemical entity in a research or development setting is dictated by its physical and chemical properties. This section outlines the known and predicted characteristics of this compound.

Table 1: Summary of Physicochemical Data

| Property | Value | Source / Method |

|---|---|---|

| CAS Number | 52321-07-0 (cis-(2S,5R)-isomer) | [2][3] |

| Molecular Formula | C₁₃H₁₅NO₄ | [2][4] |

| Molecular Weight | 249.26 g/mol | [2][] |

| Appearance | White to yellow solid | [3] |

| Purity | ≥95% (Commercially available) | [3] |

| Melting Point | Not reported. Recommend DSC. | N/A |

| Solubility | Poorly soluble in non-polar solvents. Expected solubility in DMSO and aqueous base. | Inferred from structure[6][7] |

| pKa Values | Not reported. Recommend Potentiometric Titration. | N/A |

| Predicted LogP | 1.61 (for hydrochloride salt) | [8] |

| Predicted TPSA | 77.8 Ų (for hydrochloride salt) |[8] |

Thermal Properties

Melting Point (Mp): The melting point is a critical indicator of purity and thermal stability. A sharp melting range typically signifies high purity. While no specific melting point is consistently reported in the literature for the free acid, dicarboxylic acids often exhibit high melting points, sometimes with decomposition, due to strong intermolecular hydrogen bonding.[7]

Insight & Rationale: For a compound intended for drug development, Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques. DSC provides not only the melting point but also data on phase transitions, decomposition temperature, and heat of fusion, which are essential for pre-formulation studies.

Solubility Profile

The presence of two carboxylic acid groups and a tertiary amine makes the solubility of this compound highly pH-dependent.

-

In Organic Solvents: Due to its potential to form a stable zwitterion and engage in strong intermolecular hydrogen bonding, the compound is expected to be poorly soluble in non-polar solvents like hexanes and only sparingly soluble in moderately polar solvents like ethyl acetate. Its solubility is likely higher in polar aprotic solvents such as DMSO, which can disrupt the hydrogen bonding network.

-

In Aqueous Systems: At low pH, the carboxylic acids will be protonated and the amine will be protonated, resulting in a cationic species. At high pH, the carboxylic acids will be deprotonated to form a dianionic species. Solubility is expected to be minimal at its isoelectric point and significantly increase in acidic (pH < 2) or basic (pH > 10) aqueous solutions.

Insight & Rationale: Determining the aqueous solubility profile as a function of pH is a cornerstone of pre-formulation. It dictates the potential for oral absorption and informs the selection of appropriate formulation strategies, such as salt formation, to enhance bioavailability.

Acid-Base Properties (pKa)

This compound is an amphoteric molecule with three ionizable groups: two carboxylic acids and one tertiary amine. Therefore, it will have three distinct pKa values.

-

pKa₁ & pKa₂: These correspond to the two carboxylic acid groups. They are expected to be in the typical range for carboxylic acids (approx. 2-5).[9] The exact values will be influenced by the electron-withdrawing inductive effect of the neighboring protonated amine and the other carboxyl group.

-

pKa₃: This corresponds to the protonated tertiary amine. It is expected to be in the range of 9-11.[10]

The ionization state of the molecule changes significantly with pH, transitioning from a net positive charge at low pH to a net negative charge at high pH.

Sources

- 1. Buy diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate [smolecule.com]

- 2. (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CIS-1-BENZYLPYRROLIDINE-2,5-DICARBOXYLIC ACID | 52321-07-0 [sigmaaldrich.com]

- 4. This compound, cis [cymitquimica.com]

- 6. reddit.com [reddit.com]

- 7. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 8. chemscene.com [chemscene.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

1-benzylpyrrolidine-2,5-dicarboxylic acid CAS number and structure

An In-depth Technical Guide to 1-Benzylpyrrolidine-2,5-dicarboxylic Acid

Introduction

The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, prized for its unique stereochemical and conformational properties.[1] As a saturated, five-membered nitrogen heterocycle, it provides a robust, three-dimensional scaffold that allows for precise spatial orientation of functional groups, a critical factor in designing selective and potent therapeutic agents.[1] Within this class of compounds, this compound stands out as a versatile building block. Its structure combines the rigid pyrrolidine core with two carboxylic acid groups, offering dual points for chemical modification, and a benzyl group on the nitrogen, which can influence solubility, metabolic stability, and interactions with biological targets. This guide provides a comprehensive technical overview of this compound, intended for researchers and scientists engaged in synthetic chemistry and drug discovery.

Compound Identification and Physicochemical Properties

Accurate identification is paramount in chemical research. This compound is most commonly available and referenced in its cis-isomeric form.

Key Identifiers

The primary identifiers for the cis-isomer are summarized below. It is important to note that while CAS number 325146-20-1 refers to the hydrochloride salt of the compound, 52321-07-0 is used for the free acid, specifically the cis-diastereomer.[2][3][4][5]

| Identifier | Value |

| IUPAC Name | (2R,5S)-1-benzyl-2,5-pyrrolidinedicarboxylic acid |

| Primary CAS Number | 52321-07-0 (cis-isomer) |

| CAS Number (HCl Salt) | 325146-20-1[2][4][5] |

| Molecular Formula | C₁₃H₁₅NO₄[3] |

| Molecular Weight | 249.26 g/mol [3] |

| InChI Key | QREMUNONTQIPQO-PHIMTYICSA-N |

| Canonical SMILES | C1C(C(N1CC2=CC=CC=C2)C(=O)O)C(=O)O |

Physicochemical Data

The physicochemical properties of a compound dictate its handling, reactivity, and pharmacokinetic profile. The data below corresponds to the cis-isomer.

| Property | Value | Source |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥95% | |

| Topological Polar Surface Area (TPSA) | 77.84 Ų | [2] |

| logP | 1.61 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 4 | [2] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding diester precursor, diethyl 1-benzylpyrrolidine-2,5-dicarboxylate.[6] This approach is a standard and efficient method for obtaining dicarboxylic acids from their more synthetically accessible ester forms.

Diagram: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target diacid via ester hydrolysis.

Experimental Protocol: Synthesis via Saponification

This protocol describes a representative lab-scale procedure for the hydrolysis of the diethyl ester precursor.

Materials:

-

cis-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (CAS: 52321-06-9)[7]

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cis-diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

-

Base Addition: Add a solution of sodium hydroxide (2.2 eq) in water to the flask. The excess base ensures complete saponification of both ester groups.

-

Hydrolysis: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring to neutralize the excess NaOH and protonate the carboxylate salt. Continue addition until the pH of the solution is approximately 2-3, at which point the dicarboxylic acid product will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

-

Drying: Dry the purified this compound in a vacuum oven to a constant weight.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for creating novel, biologically active molecules. The pyrrolidine core is a privileged structure found in numerous pharmaceuticals and natural products.[8]

A Versatile Scaffold for Bioactive Compounds

The dicarboxylic acid functionality serves as a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction. This allows for the systematic exploration of chemical space around the pyrrolidine core, a strategy central to modern drug discovery. The five-membered ring is not planar, and its "pseudorotation" allows it to adopt various conformations, which can be critical for fitting into the binding pockets of proteins.[1]

Research has shown that related pyrrolidine structures, such as pyrrolidine-2,5-diones and pyrrolidin-2-ones, form the basis for compounds with a wide array of therapeutic activities, including:

-

Anticonvulsants: The pyrrolidine-2,5-dione scaffold is a key feature in several established and experimental treatments for epilepsy.[1]

-

Nootropics: Derivatives of the pyrrolidone ring are foundational to the "racetam" class of cognitive enhancers.

-

Anticancer and Antiviral Agents: Complex alkaloids containing the pyrrolidine skeleton have demonstrated potent activity against cancer cell lines and various viruses.[8]

-

Antidiabetic Agents: Polyhydroxylated pyrrolidines can act as potent α-glycosidase inhibitors, a mechanism relevant to managing diabetes.[1]

Diagram: Role as a Chemical Scaffold

Caption: Diversification potential of the this compound scaffold.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, stereochemistry, and dual reactive handles provide an ideal starting point for the synthesis of compound libraries aimed at discovering next-generation therapeutics. For researchers in drug development, this compound offers a reliable and versatile scaffold to build upon in the quest for novel treatments for a wide range of human diseases.

References

- LookChem. (n.d.). 1-benzyl-pyrrolidine-2,5-dicarboxylic acid diethyl ester(hcl).

- Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Zablotskaya, A., et al. (2020). Synthesis and nootropic activity prediction of some 4-(aminomethyl)- 1-benzylpyrrolidin-2-one derivatives. ScienceRise: Pharmaceutical Science.

- Reddy, L. H., et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Molecules.

- GlpBio. (n.d.). This compound hydrochloride.

- Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride.

- PubChem. (n.d.). Pyrrole-2,5-dicarboxylic acid.

- PubChem. (n.d.). 2,5-Furandicarboxylic acid.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound, cis [cymitquimica.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound hydrochloride [glpbio.cn]

- 6. (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of trans-1-benzylpyrrolidine-2,5-dicarboxylic acid

An In-Depth Technical Guide to the Synthesis of trans-1-Benzylpyrrolidine-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and chiral catalysts. Specifically, trans-2,5-disubstituted pyrrolidines serve as crucial building blocks in medicinal chemistry due to their rigid conformational constraints, which allow for precise spatial orientation of functional groups. trans-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a valuable synthetic intermediate, offering a protected nitrogen and two carboxylic acid moieties for further elaboration. This guide provides a comprehensive, scientifically-grounded approach to the synthesis of this target molecule, drawing upon established methodologies for pyrrole carboxylation, N-alkylation, and stereoselective reduction.

Overall Synthetic Strategy

The is proposed as a four-step sequence, commencing with the formation of a pyrrole-2,5-dicarboxylate precursor, followed by N-benzylation, stereoselective hydrogenation of the pyrrole ring, and concluding with the hydrolysis of the ester groups. This strategy is designed to maximize yield and control the critical trans stereochemistry in the final product.

Caption: Proposed four-step .

Part 1: Synthesis of Dimethyl 1H-pyrrole-2,5-dicarboxylate

The initial step involves the dicarboxylation of the pyrrole ring at the 2 and 5 positions. An iron-catalyzed reaction with carbon tetrachloride in methanol provides a direct route to the dimethyl ester.[1][2]

Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H-pyrrole and a solution of iron(III) acetylacetonate in methanol.

-

Reagent Addition: While stirring under a nitrogen atmosphere, add carbon tetrachloride dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for the time indicated in Table 1. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data

| Reagent | Molar Equiv. | Amount |

| 1H-Pyrrole | 1.0 | x g |

| Iron(III) acetylacetonate | 0.05 | y g |

| Methanol | solvent | z mL |

| Carbon Tetrachloride | 2.5 | w mL |

| Expected Yield | - | ~70-80% |

Part 2: N-Benzylation of Dimethyl 1H-pyrrole-2,5-dicarboxylate

The secondary amine of the pyrrole ring is benzylated using benzyl bromide in the presence of a mild base to prevent ester hydrolysis.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve dimethyl 1H-pyrrole-2,5-dicarboxylate in a suitable aprotic solvent such as acetone.

-

Reagent Addition: Add potassium carbonate and benzyl bromide to the solution.[3]

-

Reaction Conditions: Reflux the mixture with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Filter the cooled reaction mixture to remove the inorganic salts and evaporate the solvent. The resulting crude product can be purified by column chromatography.

Quantitative Data

| Reagent | Molar Equiv. | Amount |

| Dimethyl 1H-pyrrole-2,5-dicarboxylate | 1.0 | a g |

| Benzyl Bromide | 1.1 | b mL |

| Potassium Carbonate | 1.5 | c g |

| Acetone | solvent | d mL |

| Expected Yield | - | >90% |

Part 3: Stereoselective Hydrogenation to Dimethyl trans-1-benzylpyrrolidine-2,5-dicarboxylate

This is the most critical step, where the stereochemistry of the final product is established. The heterogeneous catalytic hydrogenation of the substituted pyrrole over a rhodium catalyst is proposed to favor the formation of the trans isomer.[4][5] The planar aromatic pyrrole ring adsorbs onto the catalyst surface, and the subsequent delivery of hydrogen from the catalyst face leads to the desired stereoisomer.

Caption: Proposed mechanism for stereoselective hydrogenation.

Experimental Protocol

-

Reaction Setup: Place dimethyl 1-benzylpyrrole-2,5-dicarboxylate and a rhodium-on-carbon (Rh/C) catalyst in a high-pressure hydrogenation vessel.

-

Solvent and Conditions: Add a suitable solvent, such as methanol or isopropyl alcohol.[4] Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure.

-

Reaction Execution: Stir the reaction mixture at the specified temperature and pressure until hydrogen uptake ceases.

-

Work-up and Purification: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to yield the crude product, which can be purified by recrystallization or chromatography.

Quantitative Data

| Reagent | Molar Equiv. | Amount |

| Dimethyl 1-benzylpyrrole-2,5-dicarboxylate | 1.0 | e g |

| 5% Rhodium on Carbon (Rh/C) | catalyst | f g |

| Methanol | solvent | g mL |

| Hydrogen Pressure | - | 30 bar |

| Temperature | - | 100 °C |

| Expected Yield | - | High, with good trans selectivity |

Part 4: Hydrolysis to trans-1-Benzylpyrrolidine-2,5-dicarboxylic Acid

The final step is the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid. Standard basic hydrolysis conditions are employed.

Experimental Protocol

-

Reaction Setup: Dissolve the dimethyl trans-1-benzylpyrrolidine-2,5-dicarboxylate in a mixture of methanol and water.

-

Reagent Addition: Add an excess of sodium hydroxide and stir the mixture at room temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, remove the methanol under reduced pressure. Acidify the aqueous solution with hydrochloric acid to precipitate the dicarboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data

| Reagent | Molar Equiv. | Amount |

| Dimethyl trans-1-benzylpyrrolidine-2,5-dicarboxylate | 1.0 | h g |

| Sodium Hydroxide | 2.2 | i g |

| Methanol/Water | solvent | j mL |

| Expected Yield | - | Quantitative |

Conclusion

This technical guide outlines a robust and scientifically supported synthetic route to trans-1-benzylpyrrolidine-2,5-dicarboxylic acid. The key to this synthesis is the stereoselective hydrogenation of the N-benzylpyrrole-2,5-dicarboxylate precursor, where the choice of catalyst and reaction conditions are paramount for achieving the desired trans stereochemistry. The presented protocols, derived from established chemical literature, provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and materials science.

References

- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters.

- Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed. [Link]

- N‐benzylation using benzyl bromide.

- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.

- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. [Link]

- The benzylation of amines. Part IV.

- New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing C

- ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts.

- Benzylamines. Organic Chemistry Portal. [Link]

- General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e.

- Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids

- Synthesis of trans-2,5-dimethylpyrrolidine by intramolecular amidomercur

- Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]

- Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates: synthesis of (+)-preussin and analogs. PubMed. [Link]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar. [Link]

- 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa.

- The Reactions of Hydrogen with Derivatives of Pyrrole.

- Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library. [Link]

- A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. MDPI. [Link]

- Hydrogenation of dicarboxylic acids to diols over Re–Pd c

Sources

An In-Depth Technical Guide to the NMR Spectral Data of 1-Benzylpyrrolidine-2,5-dicarboxylic Acid

Introduction: The Structural Significance of a Versatile Scaffold

1-Benzylpyrrolidine-2,5-dicarboxylic acid is a proline analog of significant interest in medicinal chemistry and drug development. Its rigidified bicyclic structure, conferred by the N-benzyl group and the pyrrolidine ring, serves as a valuable scaffold for the synthesis of conformationally constrained peptides and small molecule therapeutics. The stereochemistry at the C2 and C5 positions, bearing the carboxylic acid moieties, dictates the three-dimensional arrangement of these functional groups, which is critical for molecular recognition and biological activity. A thorough understanding of its nuclear magnetic resonance (NMR) spectral properties is paramount for its unambiguous identification, stereochemical assignment, and quality control in synthetic applications.

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for both the cis- and trans-diastereomers of this compound. In the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from closely related analogs and foundational NMR principles to offer a robust interpretation. The causality behind experimental choices in NMR data acquisition and the logic of spectral interpretation are elucidated to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Predicted NMR Spectral Data

The chemical shifts and coupling constants in the NMR spectra of this compound are highly sensitive to the relative stereochemistry of the two carboxylic acid groups. The predictions presented herein are based on the analysis of analogous structures, most notably cis-1-benzylpyrrolidine-2,5-dicarbonitrile[1], and established principles of stereochemical effects on NMR spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for the cis and trans isomers are summarized in Table 1. The key differentiators are expected to be the chemical shifts and coupling patterns of the benzylic protons and the methine protons at C2 and C5.

Table 1: Predicted ¹H NMR Data for cis- and trans-1-Benzylpyrrolidine-2,5-dicarboxylic Acid (500 MHz, DMSO-d₆)

| Protons | Predicted δ (ppm) - cis Isomer | Predicted Multiplicity & J (Hz) - cis Isomer | Predicted δ (ppm) - trans Isomer | Predicted Multiplicity & J (Hz) - trans Isomer | Rationale for Prediction |

| H-2, H-5 | ~3.8 - 4.2 | dd, J ≈ 7.5, 4.0 | ~3.6 - 4.0 | dd, J ≈ 8.0, 2.5 | The methine protons are deshielded by the adjacent carboxylic acid and nitrogen atom. The coupling constants will differ due to the different dihedral angles with the C3/C4 protons in the cis and trans isomers. |

| H-3, H-4 | ~2.0 - 2.4 | m | ~1.9 - 2.3 | m | These methylene protons will form a complex multiplet due to coupling with each other and with the C2 and C5 protons. |

| Benzylic CH₂ | ~4.1 (singlet) or ~3.9, 4.3 (AB quartet) | s or d, J ≈ 14 | ~3.8, 4.2 | ABq, J ≈ 14 | In the cis isomer, the benzylic protons may be equivalent due to a plane of symmetry, resulting in a singlet. In the trans isomer, they are diastereotopic and will appear as an AB quartet.[1] |

| Aromatic CH | ~7.2 - 7.4 | m | ~7.2 - 7.4 | m | The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region. |

| Carboxylic Acid OH | ~12.0 - 13.0 | br s | ~12.0 - 13.0 | br s | The acidic protons of the carboxylic acids will appear as a broad singlet at a downfield chemical shift. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data for both isomers are presented in Table 2. The chemical shifts of the pyrrolidine ring carbons, particularly C2/C5 and C3/C4, are expected to be influenced by the stereochemistry.

Table 2: Predicted ¹³C NMR Data for cis- and trans-1-Benzylpyrrolidine-2,5-dicarboxylic Acid (125 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Rationale for Prediction |

| C=O | ~173 - 176 | ~173 - 176 | The carbonyl carbons of the carboxylic acids will resonate in the typical downfield region. |

| Aromatic C (quaternary) | ~136 - 138 | ~136 - 138 | The ipso-carbon of the phenyl ring. |

| Aromatic CH | ~127 - 130 | ~127 - 130 | The protonated carbons of the phenyl ring. |

| C-2, C-5 | ~60 - 65 | ~58 - 63 | These methine carbons are deshielded by the nitrogen and carboxylic acid groups. Steric compression in the cis isomer may lead to a slight downfield shift compared to the trans isomer. |

| Benzylic CH₂ | ~55 - 60 | ~55 - 60 | The benzylic carbon is attached to the nitrogen atom. |

| C-3, C-4 | ~28 - 32 | ~29 - 33 | The methylene carbons of the pyrrolidine ring. |

Expert Interpretation and Causality

The Influence of Stereochemistry on NMR Spectra

The differentiation between the cis and trans isomers of this compound is a critical analytical challenge. NMR spectroscopy provides a powerful tool for this purpose, primarily through the analysis of two key features: the coupling constants of the pyrrolidine ring protons and the multiplicity of the benzylic methylene protons.

-

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. In the pyrrolidine ring, the dihedral angles between the methine protons (H-2, H-5) and the adjacent methylene protons (H-3, H-4) will differ between the cis and trans isomers due to the different spatial arrangements of the carboxylic acid groups. This will result in distinct coupling patterns for the H-2 and H-5 signals, allowing for stereochemical assignment. Generally, trans couplings are larger than cis couplings in cyclic systems.

-

Diastereotopicity of Benzylic Protons: In the cis isomer, a plane of symmetry may exist that renders the two benzylic protons chemically equivalent, leading to a singlet in the ¹H NMR spectrum. Conversely, in the trans isomer, the absence of this symmetry makes the benzylic protons diastereotopic. These non-equivalent protons will couple with each other, resulting in a characteristic AB quartet. This phenomenon has been observed in the analogous cis- and trans-1-benzylpyrrolidine-2,5-dicarbonitriles, where the cis isomer shows a singlet for the benzylic protons, while the trans isomer displays an AB quartet[1].

The following diagram illustrates the relationship between stereochemistry and the expected NMR signal for the benzylic protons.

Caption: Influence of stereoisomerism on the benzylic proton NMR signal.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

NMR Sample Preparation

A standardized protocol for the preparation of small molecule NMR samples is crucial for obtaining reproducible and high-resolution spectra.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting point for dicarboxylic acids due to its ability to dissolve polar compounds and exchange with the acidic protons of the carboxylic acids. Other potential solvents include deuterated methanol (CD₃OD) or deuterium oxide (D₂O) with a pH adjustment.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3][4]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, can be added.[3]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

The following diagram outlines the general workflow for NMR sample preparation.

Sources

1-benzylpyrrolidine-2,5-dicarboxylic acid mass spectrometry analysis

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Benzylpyrrolidine-2,5-dicarboxylic Acid

Introduction

This compound is a substituted cyclic amino acid derivative with a molecular structure featuring a central pyrrolidine ring, a benzyl group attached to the nitrogen atom, and two carboxylic acid moieties. Its molecular formula is C₁₃H₁₅NO₄, and it has a monoisotopic mass of 249.0998 Da. This compound and its analogs are of interest in medicinal chemistry and drug development, potentially serving as scaffolds for synthesizing novel therapeutic agents.

Mass spectrometry is an indispensable analytical technique for the comprehensive characterization of such molecules. It provides definitive confirmation of molecular weight, offers deep structural insights through fragmentation analysis, and enables sensitive quantification in complex matrices. This guide serves as a technical resource for researchers and drug development professionals, detailing the core principles and field-proven methodologies for the robust mass spectrometric analysis of this compound. We will explore the causality behind experimental choices, from sample preparation to data interpretation, to establish a self-validating analytical system.

Physicochemical Properties & Analytical Strategy

The molecular structure of this compound dictates the optimal analytical approach. The presence of two carboxylic acid groups and a tertiary amine makes the molecule highly polar and non-volatile. Consequently, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible without chemical derivatization to increase volatility[1][2]. Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for its analysis, with Electrospray Ionization (ESI) being the most suitable ionization source due to its efficacy with polar, thermally labile compounds.[3]

Sample Preparation: The Foundation of Quality Data

Meticulous sample preparation is critical to prevent ion suppression and ensure reproducible results. The polar nature of the analyte requires careful selection of solvents and avoidance of high concentrations of non-volatile salts.

Recommended Solvents and Concentration

The analyte is soluble in polar solvents. A stock solution can be prepared in methanol or a mixture of methanol and water (e.g., 50:50 v/v). For analysis, the sample should be diluted to a final concentration of approximately 1-10 µg/mL in the initial mobile phase solvent to ensure compatibility with the LC system and to avoid detector saturation.[4]

Protocol: Standard Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol. Vortex until fully dissolved.

-

Working Solution (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of a solution matching the initial LC mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter (preferably PTFE or nylon) to prevent clogging of the LC system and ESI needle.[4]

-

Salt Contamination: It is crucial to avoid buffers containing high concentrations of inorganic salts like NaCl or phosphates (e.g., PBS), as they are non-volatile and can severely suppress the ESI signal and contaminate the mass spectrometer.[4][5] If the sample originates from a saline matrix, a solid-phase extraction (SPE) cleanup step may be necessary.

Ionization: Generating the Gaseous Ion

Electrospray Ionization (ESI) is the method of choice. Analysis should be performed in both positive and negative ion modes to gather comprehensive data, as the molecule contains functional groups amenable to both protonation and deprotonation.

Positive Ion Mode ([M+H]⁺)

In positive ESI, the tertiary amine of the pyrrolidine ring is the most likely site of protonation, yielding the protonated molecule, [M+H]⁺, at an m/z of 250.1074 . The presence of a weak acid, such as 0.1% formic acid, in the mobile phase facilitates this process by providing a source of protons.

Negative Ion Mode ([M-H]⁻)

Given the presence of two acidic carboxylic acid groups, negative ESI is expected to be highly efficient. This mode will generate the deprotonated molecule, [M-H]⁻, at an m/z of 248.0928 . The ionization efficiency in negative mode for dicarboxylic acids is often excellent and can be enhanced by a mobile phase with a slightly elevated pH or the presence of a weak base, though often this is not necessary.[6][7][8][9] This mode is often preferred for quantitative analysis of acidic compounds due to potentially higher sensitivity and lower background noise.

Caption: Ionization pathways in ESI-MS.

Tandem Mass Spectrometry (MS/MS): Structural Elucidation

To confirm the structure, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. High-resolution mass spectrometry (HRMS) is highly recommended to determine the elemental composition of each fragment, adding a high degree of confidence to structural assignments.

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)

The fragmentation of the protonated molecule (m/z 250.1) is expected to be driven by the stability of the resulting fragments, particularly the formation of the tropylium ion.

-

Loss of Benzyl Group: The most significant fragmentation pathway is often the cleavage of the bond between the nitrogen and the benzylic carbon. This results in the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.0542 . This is a hallmark fragmentation for benzyl-containing compounds.[10]

-

Decarboxylation: The loss of carbon dioxide (CO₂, 43.9898 Da) from one of the carboxylic acid groups is a common fragmentation pathway for protonated acids, leading to a fragment at m/z 206.1176 .[11]

-

Sequential Losses: A sequential loss of water (H₂O, 18.0106 Da) and then carbon monoxide (CO, 27.9949 Da) from a carboxylic acid group can also occur, leading to fragments at m/z 232.0969 and m/z 222.1125 , respectively.

Caption: Key fragmentation pathways in positive ESI-MS/MS.

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

Fragmentation of the deprotonated molecule (m/z 248.1) is primarily driven by the loss of neutral molecules from the carboxylate anion.

-

Decarboxylation: The most facile and often dominant fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (43.9898 Da). This will produce a highly abundant fragment ion at m/z 204.1020 .[11] This is an excellent transition for selected reaction monitoring (SRM) in quantitative studies.

-

Loss of Benzyl Group: Cleavage of the N-benzyl bond can also occur, leading to the loss of a benzyl radical (C₇H₇•, 91.0548 Da) and a fragment at m/z 157.0353 .

Caption: Key fragmentation pathways in negative ESI-MS/MS.

Summary of Key Mass Transitions

| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Identity of Loss |

| Positive ESI | 250.1074 | 232.0969 | 18.0106 | H₂O |

| 206.1176 | 43.9898 | CO₂ | ||

| 91.0542 | 159.0532 | C₈H₈NO₂• | ||

| Negative ESI | 248.0928 | 204.1020 | 43.9898 | CO₂ |

| 157.0353 | 91.0548 | C₇H₇• | ||

| (Bolded entries represent the most anticipated and structurally significant fragmentation pathways) |

Comprehensive Experimental Workflow

A complete analytical method involves coupling liquid chromatography to the mass spectrometer to handle complex samples and ensure robust performance.

Protocol: LC-MS/MS Analysis

-

LC System: UHPLC system for optimal resolution and speed.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a good starting point. For very polar analytes, a HILIC column could also be considered.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Gradient to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-13 min: Re-equilibration

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

ESI Source Parameters (Example):

-

Mode: Positive and Negative (separate runs or polarity switching)

-

Capillary Voltage: +3.5 kV / -3.0 kV

-

Gas Temperature: 325 °C[12]

-

Drying Gas Flow: 10 L/min

-

-

MS/MS Analysis:

-

Acquisition Mode: Data-Dependent Acquisition (DDA) or "Auto MS/MS".

-

Precursor Selection: Isolate the ions at m/z 250.1 (+ESI) and 248.1 (-ESI).

-

Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to observe a full range of fragment ions.

-

Caption: End-to-end workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using LC-ESI-MS/MS. Key to a successful analysis is diligent sample preparation to remove interfering salts and the selection of appropriate mobile phases to promote ionization. Analysis in both positive and negative ion modes provides complementary structural information. In positive mode, the formation of the tropylium ion (m/z 91) is a definitive marker for the benzyl group, while in negative mode, the facile loss of CO₂ (a 44 Da loss) is a characteristic fragmentation of the dicarboxylic acid moiety. By following the principles and protocols outlined in this guide, researchers can confidently confirm the identity, elucidate the structure, and quantify this molecule with high specificity and sensitivity.

References

- D. V. S. R. K. Suresh and M. V. B. Rao, "Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions," Rapid Communications in Mass Spectrometry, vol. 18, no. 10, pp. 1109-1115, 2004. [Link]

- A. Z. K. Füzfai et al., "Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum," Journal of the American Society for Mass Spectrometry, vol. 33, no. 6, pp. 1046-1055, 2022. [Link]

- Suresh, D. V. S. R. K., & Rao, M. V. B. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(10), 1109–1115. [Link]

- Füzfai, A. Z. K., et al. (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry, 33(6), 1046-1055. [Link]

- R. G. Cooks et al., "Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine," Clinical Chemistry, vol. 47, no. 11, pp. 1905-1913, 2001. [Link]

- I. D. G. Campia, A. C. O. S. Ferreira, and L. A. B. de Moraes, "How to Prepare Your Samples for Polar Metabolite Analysis?

- M. P. López Gresa and M.

- Princeton University, "Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells for LC-MS analysis." [Link]

- University of Oxford, "Sample Preparation Protocol for Open Access MS." Mass Spectrometry Research Facility. [Link]

- P. Gomes, "Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species," Mass Spectrometry Reviews, 2022. [Link]

- A. L. P. de Carvalho et al., "Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring)

- J. J. H. Cheung et al.

- S. D. Nelson and G. Jackson, "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones," West Virginia University, 2020. [Link]

- M. C. Dimovska et al., "ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES," Macedonian Pharmaceutical Bulletin, vol. 68, no. 1, pp. 99-110, 2022. [Link]

- Chemistry LibreTexts.

Sources

- 1. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 3. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. rockefeller.edu [rockefeller.edu]

- 6. Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mjcce.org.mk [mjcce.org.mk]

An In-depth Technical Guide to the Stereoisomers of 1-Benzylpyrrolidine-2,5-dicarboxylic Acid: Synthesis, Separation, and Biological Significance

This guide provides a comprehensive technical overview of the stereoisomers of 1-benzylpyrrolidine-2,5-dicarboxylic acid, a molecule of significant interest in medicinal chemistry and neuroscience research. As a conformationally restricted glutamate analog, its stereochemistry plays a pivotal role in its biological activity, particularly as a potential modulator of N-methyl-D-aspartate (NMDA) receptors.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and scientific rationale for the synthesis, separation, and characterization of these isomers.

Introduction: The Stereochemical Landscape of a Glutamate Analog

This compound possesses two stereocenters at the C2 and C5 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: a pair of enantiomers for the cis diastereomer and a pair for the trans diastereomer.

-

cis-Isomer (a meso compound): (2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid. This isomer has a plane of symmetry and is therefore achiral.

-

trans-Isomers (a pair of enantiomers):

-

(2R,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid

-

(2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid

-

The precise spatial arrangement of the carboxylic acid groups is critical in mimicking the binding of the neurotransmitter glutamate to its receptors.[2] Consequently, the ability to synthesize and isolate each stereoisomer in high purity is paramount for elucidating their structure-activity relationships (SAR). The pyrrolidine-2,5-dione scaffold, a related structure, is a core fragment in many compounds with a wide range of therapeutic activities, including anticonvulsant and neuroprotective effects.

Synthesis of Diastereomeric Precursors

The most direct route to this compound involves the synthesis of its dinitrile precursor, which can then be hydrolyzed. The synthesis of the dinitrile yields a mixture of cis and trans diastereomers, which can be separated by chromatography.

Synthesis of cis- and trans-1-Benzylpyrrolidine-2,5-dicarbonitrile

A well-established method for the synthesis of the dinitrile precursor involves a one-pot reaction between 2,5-dimethoxytetrahydrofuran, benzylamine, and potassium cyanide.[3] This reaction proceeds via the formation of an N-benzyl-2,5-dimethoxypyrrolidine intermediate, which then undergoes nucleophilic substitution by cyanide ions.

dot

Sources

An In-Depth Technical Guide to the Solubility of 1-Benzylpyrrolidine-2,5-dicarboxylic Acid and Its Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-benzylpyrrolidine-2,5-dicarboxylic acid, a key building block in medicinal chemistry. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with actionable experimental insights to empower researchers in drug discovery and development. The guide delves into the structural features influencing solubility, the critical role of pH and pKa, and the solubility profiles in various aqueous and organic media. Furthermore, detailed, field-proven protocols for determining both kinetic and thermodynamic solubility are presented, alongside robust analytical methodologies for accurate quantification. This document is structured to provide not only theoretical understanding but also practical guidance for optimizing the use of this compound in research and development settings.

Introduction: The Pivotal Role of Solubility in Drug Discovery

Solubility is a critical physicochemical property that profoundly influences the developability of a new chemical entity. For a compound to be pharmacologically active, it must first be in a dissolved state to be absorbed and distributed to its target. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development, ultimately hindering the progression of promising drug candidates. This compound, with its multifaceted structure featuring a pyrrolidine ring, two carboxylic acid moieties, and a benzyl group, presents a unique solubility profile that warrants in-depth investigation. Understanding and predicting its behavior in various solvent systems is paramount for its effective application in the synthesis of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone for predicting its solubility.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₅NO₄ | |

| Molecular Weight | 249.27 g/mol | |

| Physical Form | White to yellow solid | |

| Predicted LogP | 1.6106 |

The presence of both hydrophobic (benzyl group) and hydrophilic (dicarboxylic acids, pyrrolidine nitrogen) moieties suggests a complex interplay of factors governing its solubility. The predicted LogP value indicates a moderate lipophilicity.

The Critical Influence of pKa on Aqueous Solubility

The two carboxylic acid groups and the tertiary amine within the pyrrolidine ring make this compound an amphoteric molecule. Its ionization state, and therefore its aqueous solubility, is highly dependent on the pH of the solution.

Predicted pKa Values

-

pKa₁ (first carboxylic acid): Estimated to be in the range of 2.0 - 2.5.

-

pKa₁' (second carboxylic acid): Estimated to be in the range of 3.5 - 4.5, as the deprotonation of the first carboxylate group will make the second deprotonation less favorable.

-

pKa₂ (pyrrolidine nitrogen): The pKa of the conjugate acid of pyrrolidine is around 11.27.[5] The benzyl group and carboxylic acid groups will have an electron-withdrawing effect, likely lowering this value into the range of 9.5 - 10.5.

Various computational tools can provide more precise predictions. Software packages like ACD/pKa, ChemAxon's pKa Plugin, and ADMET Predictor utilize large databases and algorithms to estimate pKa values from a chemical structure.[6][7][8]

pH-Dependent Solubility Profile

The relationship between pH and the ionization state of this compound dictates its solubility profile.

Caption: pH-dependent speciation and expected solubility.

-

At low pH (below pKa₁): The carboxylic acid groups are protonated, and the pyrrolidine nitrogen is protonated, resulting in a net positive charge. The molecule will exist primarily as a cation. Solubility is expected to be low due to the presence of the non-polar benzyl group.

-

At the isoelectric point (pI): This is the pH at which the net charge of the molecule is zero. The zwitterionic form will be predominant. At this point, the compound typically exhibits its minimum aqueous solubility.

-

At high pH (above pKa₂): Both carboxylic acid groups are deprotonated, and the pyrrolidine nitrogen is in its neutral form, leading to a net negative charge. The molecule will exist as an anion, and its solubility is expected to be significantly higher due to the formation of the highly polar carboxylate salts.

Solubility in Aqueous and Organic Media

Aqueous Solubility

As discussed, the aqueous solubility of this compound is intrinsically linked to pH. In its neutral (zwitterionic) form, the compound is expected to have low aqueous solubility due to the hydrophobic benzyl group.

The formation of salts is a common and effective strategy to enhance the aqueous solubility of ionizable compounds.

-

Base Salts (e.g., Sodium, Potassium): The disodium or dipotassium salts of this compound are predicted to be significantly more water-soluble than the free acid. The strong ionic character of the carboxylate-metal ion interaction facilitates dissolution in water. The formation of dicarboxylic acid salts has been shown to dramatically increase the aqueous solubility of other active pharmaceutical ingredients.[9][10][11]

-

Acid Addition Salts (e.g., Hydrochloride): The hydrochloride salt of this compound, where the pyrrolidine nitrogen is protonated, is also available. While this salt form may improve handling and stability, its aqueous solubility is likely to be lower than that of the base salts, especially at neutral pH.

Organic Solvent Solubility

The solubility in organic solvents is influenced by the polarity of the solvent and the specific interactions it can form with the solute.

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Methanol, Ethanol | High | Moderate | Can form hydrogen bonds with the carboxylic acid groups. |

| Dimethyl Sulfoxide (DMSO) | High | Good | A strong organic solvent capable of dissolving a wide range of compounds, including many inorganic salts.[12] |

| Dimethylformamide (DMF) | High | Good | A polar aprotic solvent that can effectively solvate the molecule. |

| Acetonitrile | Moderate | Low to Moderate | Less polar than alcohols and may be a poorer solvent. |

| Dichloromethane, Chloroform | Low | Low | The polar carboxylic acid groups will limit solubility in non-polar solvents. |

| Hexanes, Toluene | Very Low | Very Low | Unlikely to be a suitable solvent due to the high polarity of the dicarboxylic acid moiety. |

It is important to note that dicarboxylic acids with an even number of carbon atoms can sometimes exhibit lower solubility than their odd-numbered counterparts due to more stable crystal lattice packing.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for reliable in vitro and in vivo studies. Two primary methods are employed: thermodynamic and kinetic solubility assays.

Thermodynamic Solubility (Equilibrium Method)

This "gold standard" method measures the solubility of a compound at equilibrium and provides the true solubility value.

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dilution in Aqueous Buffer: In a microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Detection of Precipitation: Measure the extent of precipitation. This can be done directly by measuring turbidity using a nephelometer or a UV/Vis plate reader. Alternatively, the undissolved precipitate can be removed by filtration, and the concentration of the remaining dissolved compound can be quantified.

Analytical Methods for Quantification

Accurate and precise quantification of the dissolved compound is essential for reliable solubility data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used method for quantifying compounds that possess a UV chromophore. The benzyl group in this compound provides a suitable chromophore for UV detection.

Typical HPLC-UV Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The maximum absorbance wavelength (λmax) for the benzyl chromophore, typically around 254 nm.

-

Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of the analyte in the solubility samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method. It is particularly useful when dealing with low solubility compounds or when confirming the identity of the analyte.

Conclusion and Future Perspectives

The solubility of this compound is a complex interplay of its structural features, the pH of the medium, and the nature of the solvent. Its amphoteric nature, with two carboxylic acid groups and a tertiary amine, makes its aqueous solubility highly pH-dependent. The formation of salts, particularly with strong bases, is a highly effective strategy to enhance its aqueous solubility. For organic solvents, polar protic and aprotic solvents like alcohols, DMSO, and DMF are likely to be the most effective.

This guide has provided a theoretical framework and practical experimental protocols for the comprehensive evaluation of the solubility of this compound and its salts. By applying the principles and methodologies outlined herein, researchers can make informed decisions in the design and execution of their experiments, ultimately accelerating the drug discovery and development process. Future work should focus on obtaining precise experimental data for the pKa values and the solubility of this compound and its key salts in a range of pharmaceutically relevant media to build a more complete and predictive solubility profile.

References

- Isca Biochemicals. Amino acid pKa and pKi values. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 145742, L-Proline. [Link]

- Merck Index Online. Proline. [Link]

- University of Calgary. Ch27 pKa and pI values. [Link]

- ACD/Labs.

- Reddit.

- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

- Simulations Plus. ADMET Predictor Tutorial 5: Predicting pKa. [Link]

- Rowan Scientific. pKa Prediction. [Link]

- Li, H., et al. (2018).

- Al-Obaidi, H., et al. (2022). Preparation and Physiochemical Analysis of Novel Ciprofloxacin / Dicarboxylic Acid Salts. Journal of Pharmaceutical Sciences. [Link]

- Cheméo. Chemical Properties of N-Phenylpyrrolidine (CAS 4096-21-3). [Link]

- ResearchGate. Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

- ResearchGate.

- Perumalla, S. R., & Sun, C. C. (2014). Molecular salts of propranolol with dicarboxylic acids: diversity of stoichiometry, supramolecular structures and physicochemical properties. CrystEngComm. [Link]

- Pobudkowska, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals. [Link]

- ResearchGate. Preparation and characterization of dicarboxylic acids salt of aripiprazole with enhanced physicochemical properties. [Link]

- INIS-IAEA. An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Link]

- ACS Publications. Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 728719, N-Benzyl-L-proline. [Link]

- Wikipedia. Pyrrolidine. [Link]

- JOCPR. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

- LCGC International.

- ChemBK. Pyrrolidine, 1-nitroso-. [Link]

- ResearchGate.

- Organic Chemistry D

- PubMed. Pharmaceutical salts of ciprofloxacin with dicarboxylic acids. [Link]

- National Center for Biotechnology Information. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile. [Link]

- ResearchGate. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile. [Link]

- National Center for Biotechnology Information. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. [Link]

- ResearchGate.

- Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO)

Sources

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Proline [drugfuture.com]

- 4. Page loading... [guidechem.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. acdlabs.com [acdlabs.com]

- 7. reddit.com [reddit.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Preparation and Physiochemical Analysis of Novel Ciprofloxacin / Dicarboxylic Acid Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

synthesis of 1-benzylpyrrolidine-2,5-dicarboxylic acid precursors

An In-depth Technical Guide to the Synthesis of 1-Benzylpyrrolidine-2,5-dicarboxylic Acid Precursors

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and organic synthesis, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Specifically, this compound and its derivatives are valuable chiral building blocks, offering a rigid framework with multiple functionalization points.[3] The stereochemistry at the C2 and C5 positions is crucial for applications in asymmetric synthesis and for defining the pharmacological activity of more complex molecules derived from this core.[3]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing precursors to this compound. It is designed for researchers and drug development professionals, focusing on the underlying chemical principles, stereochemical control, and practical experimental methodologies. We will explore several field-proven pathways, emphasizing the rationale behind procedural choices to ensure both technical accuracy and replicability.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the 1-benzylpyrrolidine-2,5-dicarboxylate core can be approached from several distinct strategic directions. The choice of method often depends on the desired stereochemistry (cis vs. trans), available starting materials, and scalability requirements. The most prevalent strategies include the cyclization of acyclic precursors, derivatization of existing chiral pool materials, and multi-component reactions.

Caption: Stepwise workflow for the synthesis via intramolecular cyclization.

Strategy 2: Multi-Component Synthesis of a Dinitrile Precursor

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. A notable approach for synthesizing a direct precursor to cis-1-benzylpyrrolidine-2,5-dicarboxylic acid is the one-pot reaction of 2,5-dimethoxytetrahydrofuran, benzylamine, and potassium cyanide. [4]

Causality and Mechanistic Insight

This reaction is a variation of the Strecker synthesis of α-amino acids. The key is the in situ generation of reactive intermediates:

-

Generation of Succinaldehyde: In the presence of a mild acid catalyst (e.g., citric acid), 2,5-dimethoxytetrahydrofuran hydrolyzes to form succinaldehyde.

-

Formation of the Pyrrolidine Core: Succinaldehyde reacts with the primary amine (benzylamine) to form an intermediate di-imine, which rapidly cyclizes to an N-benzyl-2,5-dihydropyrrolium species.

-

Double Cyanide Addition: Two equivalents of cyanide anion then add to the C2 and C5 positions. The stereochemical outcome is predominantly cis, as the second cyanide addition is sterically directed by the first cyanide group already installed on the ring. [4] The resulting cis-1-benzylpyrrolidine-2,5-dicarbonitrile is a stable and easily purified intermediate. The dinitrile can then be quantitatively hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions.

Experimental Protocol: One-Pot Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile

This protocol is based on the literature procedure by McIntosh et al. [4]

-

Prepare a solution of aqueous citric acid (0.1 M).

-

In a flask, combine 2,5-dimethoxytetrahydrofuran (1.8 equivalents), benzylamine (1 equivalent), and potassium cyanide (1.36 equivalents) in the citric acid solution.

-

Stir the heterogeneous mixture vigorously at ambient temperature for 48-72 hours. The reaction progress can be monitored by observing the formation of an organic layer.

-

Upon completion, basify the reaction mixture with solid sodium bicarbonate to neutralize the citric acid and quench any remaining cyanide.

-

Extract the product into dichloromethane (2 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography (e.g., eluting with ethyl acetate/hexane) to isolate cis-1-benzylpyrrolidine-2,5-dicarbonitrile. The cis isomer can be distinguished from the trans isomer by ¹H NMR, where the benzylic protons of the cis product appear as a singlet, while those of the trans product appear as an AB quartet. [4]

Data Summary: Comparison of Synthetic Routes

| Synthetic Strategy | Key Starting Materials | Key Reactions | Stereocontrol | Advantages | Disadvantages |

| Intramolecular Cyclization | Protected Glutamate Esters | N-Alkylation, Dieckmann Condensation, Hydrogenation | Substrate-controlled; High cis selectivity from hydrogenation [5] | High versatility, access to various stereoisomers and analogs. | Multi-step, requires protecting groups. |

| Multi-Component Reaction | 2,5-Dimethoxytetrahydrofuran, Benzylamine, KCN | In situ Aldehyde Formation, Strecker Synthesis | Reagent-controlled; High cis selectivity [4] | Highly convergent, one-pot, atom-economical. | Use of highly toxic potassium cyanide. |

| Paal-Knorr Synthesis | D-Galactaric Acid (Mucic Acid) | Dehydration, Decarboxylation, Paal-Knorr Cyclization | Substrate-controlled | Starts from a bio-based, inexpensive material. [6] | Leads to an aromatic pyrrole, requiring subsequent reduction. |

Conclusion and Future Outlook

The can be achieved through several robust and well-documented pathways. The intramolecular cyclization of glutamate derivatives offers a highly flexible, albeit lengthy, route that provides excellent control over the final structure through the careful selection of protecting groups and reaction conditions. In contrast, the multi-component Strecker-type synthesis represents a highly efficient and convergent approach, delivering the cis-dinitrile precursor in a single, high-yielding step.

For researchers in drug development, the choice of synthesis will be guided by factors such as required stereochemistry, scalability, and safety considerations. The cyclization route is perhaps more amenable to creating diverse analog libraries, while the MCR approach is superior for the large-scale production of the cis-isomer. Both methods underscore the power of strategic synthetic design in accessing valuable chiral building blocks for creating next-generation therapeutics.

References

- A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. MDPI.

- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

- WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

- KR860001391B1 - Method for preparing pyrrolidine derivative. Google Patents.

- Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. Wiley Online Library. (2025-08-18).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. (2021-08-10).

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI.

- Synthesis of 2,5-disubstituted pyrrolidines using Pd-catalyzed... ResearchGate.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. (2017-06-30).

- Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. (2019-12-23).

- cis-1-Benzylpyrrolidine-2,5-dicarbonitrile. PubMed Central (PMC) - NIH.

- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid | 81702-31-0 [smolecule.com]

- 4. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties of 1-benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride

An In-depth Technical Guide to the Chemical Properties of 1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride

Introduction

The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, serving as a versatile and privileged scaffold in the design of novel therapeutics.[1] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets. Within this important class of compounds lies this compound hydrochloride, a molecule of significant interest for researchers in drug discovery and chemical synthesis. The presence of two carboxylic acid moieties, a tertiary amine, and a benzyl group provides multiple handles for chemical modification, making it an ideal building block for creating diverse chemical libraries.

This guide provides a comprehensive overview of the (CAS No: 325146-20-1). It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its synthesis, characterization, and application in research and development projects. We will delve into its physicochemical characteristics, propose a robust synthetic pathway, outline protocols for its characterization and derivatization, and discuss its potential applications, grounding all claims in established chemical principles.

Section 1: Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the starting point for any scientific investigation. While extensive experimental data for this specific salt is not widely published, we can consolidate known information from chemical suppliers and supplement it with computational predictions.

Identity and Structure

The compound is the hydrochloride salt of this compound. The salt formation protonates the tertiary amine, enhancing its solubility in aqueous media and improving its crystalline nature, which is often advantageous for purification and handling.

| Property | Value | Source |

| CAS Number | 325146-20-1 | [2][3][4] |

| Molecular Formula | C₁₃H₁₆ClNO₄ | [2][3] |

| Molecular Weight | 285.72 g/mol | [3] |

| Synonyms | 2,5-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, hydrochloride | [3] |

| SMILES | OC(=O)C1CCC(N1Cc1ccccc1)C(=O)O.Cl | [2] |

| Physical Form | White to yellow solid | [5] |

| Purity | Commercially available at ≥95% | [3] |